Product packaging for 2-Chloro-3-nitrobenzenesulfonamide(Cat. No.:CAS No. 1261761-91-4)

2-Chloro-3-nitrobenzenesulfonamide

Cat. No.: B3392723
CAS No.: 1261761-91-4
M. Wt: 236.63 g/mol
InChI Key: YSJPYCOLWBGBRG-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Modern Chemical Research

The sulfonamide scaffold (-SO₂NH₂-) is a privileged structural motif in chemical research, demonstrating a remarkable versatility that has led to its incorporation into a vast array of functional molecules. Since the groundbreaking discovery of prontosil, the first commercially viable antibacterial sulfonamide, this functional group has been a mainstay in drug discovery. Its unique chemical properties allow it to act as a versatile building block in the synthesis of therapeutic agents for a wide range of conditions, including cancer, viral infections, inflammatory diseases, and cardiovascular disorders. Current time information in Bangalore, IN.pharmaffiliates.combldpharm.com Beyond pharmaceuticals, sulfonamide derivatives are integral to the development of dyes, herbicides, and other fine chemicals.

The enduring importance of sulfonamides lies in their synthetic accessibility and the diverse biological activities their derivatives exhibit. pharmaffiliates.comchemblink.com Attributes such as their low-cost synthesis and the ability to form structurally diverse chemical libraries make them attractive candidates for drug discovery programs. chemblink.com The sulfonamide group can engage in various non-covalent interactions, which is crucial for the binding of drugs to their biological targets. Current time information in Bangalore, IN.pharmaffiliates.com

Overview of Halogenated and Nitrated Benzenesulfonamide (B165840) Architectures

The nitro group (NO₂), a strong electron-withdrawing substituent, has a profound impact on the chemical's reactivity and biological activity. mdpi.com Its presence can be a precursor for further chemical modifications, such as reduction to an amino group, which opens up a plethora of synthetic possibilities. In the context of biological activity, nitro-containing compounds are investigated for a wide spectrum of applications, from antimicrobial to vasodilatory effects. mdpi.com The combination of both a chloro and a nitro substituent on the benzenesulfonamide ring, as in the case of 2-Chloro-3-nitrobenzenesulfonamide, creates a unique electronic environment that could potentially be exploited in various chemical applications.

Historical Development and Contemporary Research Trajectories for this compound

Detailed historical accounts and dedicated contemporary research on this compound are scarce in the available scientific literature. While its isomer, 4-chloro-3-nitrobenzenesulfonamide (B1329391), has documented synthetic routes and applications, such as in the creation of azo dyes, the same level of detail is not apparent for the 2-chloro-3-nitro isomer. Current time information in Bangalore, IN.

Currently, this compound is commercially available from several chemical suppliers. One notable piece of information is its identification as "Hydrochlorothiazide Impurity 19". cleanchemlab.com This suggests that the compound may be formed as a minor byproduct during the synthesis of hydrochlorothiazide, a widely used diuretic medication. Its primary relevance in contemporary research, therefore, appears to be in the field of pharmaceutical analysis and quality control, where it serves as a reference standard for impurity profiling.

There is a clear absence of published studies focusing on the synthesis, reactivity, or potential applications of this compound as a primary subject of investigation. This indicates that while the compound is known and accessible, it has not yet become a focal point of targeted research efforts in medicinal chemistry or materials science in the way that other sulfonamides have. The potential research trajectories for this compound remain largely unexplored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O4S B3392723 2-Chloro-3-nitrobenzenesulfonamide CAS No. 1261761-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJPYCOLWBGBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Chloro 3 Nitrobenzenesulfonamide

Established Synthetic Routes to Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamides are a well-established class of organic compounds with a broad range of applications. Their synthesis has been extensively studied, leading to several general and reliable methods. One of the most common approaches involves the reaction of an arylsulfonyl chloride with an amine. sci-hub.senih.gov This versatile reaction allows for the introduction of various substituents on both the benzene (B151609) ring and the nitrogen atom of the sulfonamide group.

Another established route is the reaction of anilines with chlorosulfonic acid, followed by amination. google.com This method is particularly useful for preparing primary sulfonamides. Furthermore, modifications of these classical methods have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. sci-hub.sersc.org For instance, the use of catalysts like copper and visible light has been explored to facilitate the coupling of aryl azides with S(O)2–H compounds, offering a greener alternative for the construction of the S(O)2–N bond. nih.gov The synthesis of N-tert-butyl benzenesulfonamide, for example, has been achieved through the reaction of benzenesulfonamide with tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol in the presence of a catalyst like hafnium tetrachloride or zirconium tetrachloride. google.com

Targeted Synthesis Approaches for 2-Chloro-3-nitrobenzenesulfonamide

The specific arrangement of the chloro and nitro groups on the benzene ring of this compound requires carefully planned synthetic strategies. The following sections detail the primary methods employed for its synthesis.

Nitration Reactions of 2-Chlorobenzenesulfonamide (B1218434) Precursors

A direct and common approach for the synthesis of this compound is the nitration of a 2-chlorobenzenesulfonamide precursor. sigmaaldrich.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.com The position of the incoming nitro group is directed by the existing substituents on the benzene ring. In the case of 2-chlorobenzenesulfonamide, the chloro and sulfonamide groups are ortho, para-directing. However, the steric hindrance from the adjacent chloro and sulfonamide groups can influence the regioselectivity of the nitration, leading to the formation of different isomers. Therefore, careful control of reaction conditions such as temperature and reaction time is crucial to maximize the yield of the desired 2-chloro-3-nitro isomer.

Recent advancements have explored direct nitration of aromatic sulfonamides using sodium nitrite (B80452) as the nitrating agent, which can offer mono-substitution selectivity. rsc.org

Sulfonylation Reactions Utilizing 2-Chloro-3-nitrobenzene Intermediates

An alternative and often more regioselective strategy involves the sulfonylation of a pre-functionalized 2-chloro-3-nitrobenzene intermediate. This approach starts with 2-chloro-3-nitrobenzene, which can be synthesized by the nitration of chlorobenzene (B131634). nih.gov The nitration of chlorobenzene typically yields a mixture of isomers, with the 2- and 4-isomers being the major products. nih.gov Separation of the desired 2-chloro-3-nitrobenzene isomer is a critical step in this synthetic route.

Once the 2-chloro-3-nitrobenzene is obtained, it can be converted to the corresponding benzenesulfonyl chloride. This is often achieved through chlorosulfonation, a reaction with chlorosulfonic acid. google.com The resulting 2-chloro-3-nitrobenzenesulfonyl chloride can then be readily converted to this compound by reaction with ammonia. This two-step process, starting from the pre-nitrated benzene ring, offers better control over the final substitution pattern.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing the formation of unwanted byproducts. Key parameters that can be adjusted include temperature, reaction time, and the ratio of reactants and catalysts.

For nitration reactions, controlling the temperature is crucial to manage the exothermic nature of the reaction and to influence the isomeric ratio of the products. Lower temperatures generally favor the formation of specific isomers. The concentration of the nitrating and sulfonating agents also plays a significant role in the reaction outcome.

In sulfonylation reactions, the choice of the sulfonating agent and the reaction solvent can impact the efficiency of the synthesis. For instance, the use of thionyl chloride in conjunction with chlorosulfonic acid has been shown to be effective in the synthesis of related compounds. google.com Furthermore, closed-loop optimization workflows, which utilize machine learning and robotic experimentation, are emerging as powerful tools to rapidly identify the most general and high-yielding reaction conditions. illinois.edu Such data-driven approaches can significantly accelerate the development of robust and efficient synthetic protocols. prismbiolab.com

Advanced Purification Methodologies for this compound and its Analogues

The crude product obtained from the synthesis of this compound and its analogues often contains impurities, including isomeric byproducts and unreacted starting materials. Therefore, effective purification is essential to obtain a product of high purity.

Common purification techniques include recrystallization, which relies on the differential solubility of the desired compound and impurities in a suitable solvent system. The choice of solvent is critical for achieving high recovery of the pure product.

For more challenging separations, chromatography techniques such as column chromatography are employed. In this method, the mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and the different components are separated based on their differential adsorption and elution with a mobile phase. acs.org

In some cases, purification can be achieved by suspending the crude isomeric mixture in a specific solvent or solvent mixture, which selectively dissolves the impurities, leaving the desired isomer as a solid that can be isolated by filtration. google.com Proper ventilation and personal protective equipment are crucial during handling and purification processes due to the potential hazards associated with the chemical dust and fumes. apolloscientific.co.uk

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

One key aspect of green chemistry is the use of safer and more benign solvents. Research has shown that sulfonamide synthesis can be effectively carried out in water, which is a non-toxic and environmentally friendly solvent. sci-hub.sersc.org This approach avoids the use of volatile organic compounds (VOCs) that are often associated with environmental and health concerns.

Another green chemistry principle is the development of catalytic reactions that are more efficient and generate less waste. For example, the use of dual copper and visible light catalysis for the construction of the S(O)2–N bond represents a greener alternative to traditional methods that may require harsh reagents. nih.gov Furthermore, electrochemical methods are being explored as a way to eliminate the need for expensive and hazardous chemical oxidants in sulfonamide synthesis. chemistryworld.com

The development of continuous flow processes can also contribute to a greener synthesis by improving heat and mass transfer, leading to better control over reaction conditions, higher yields, and reduced waste generation. google.com By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Eco-Friendly Solvents and Catalytic Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of benzenesulfonamides often utilize chlorinated hydrocarbons or other volatile organic compounds (VOCs), which are toxic and difficult to dispose of. The exploration of greener alternatives is a key focus of sustainable chemistry.

Eco-Friendly Solvents:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of nonpolar organic reactants in water can be a challenge, the use of co-solvents or phase-transfer catalysts can overcome this limitation. For the synthesis of sulfonamides, conducting reactions in aqueous media can simplify product isolation, as the often-insoluble organic product can be easily separated by filtration. Research on the synthesis of various sulfonamides has demonstrated the feasibility of using water or mixtures of water with alcohols like methanol (B129727) or ethanol, significantly reducing the reliance on hazardous solvents.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are another class of promising green solvents. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional solvents. While direct application of ILs in the synthesis of this compound is not extensively documented, their use in related sulfonation and amidation reactions suggests their potential. For instance, certain ILs can act as both solvent and catalyst, enhancing reaction rates and simplifying downstream processing.

Catalytic Systems:

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, catalysis can play a role in both the sulfonation and the subsequent amidation steps.

Solid Acid Catalysts: For the sulfonation of the precursor, 2-chloro-1-nitrobenzene, traditional methods often employ stoichiometric amounts of aggressive reagents like oleum (B3057394) or chlorosulfonic acid. The use of solid acid catalysts, such as zeolites or sulfated zirconia, presents a greener alternative. These catalysts are easily separable from the reaction mixture, reusable, and often exhibit high selectivity, minimizing the formation of unwanted byproducts.

Biocatalysis: The enzymatic synthesis of chemical compounds offers unparalleled selectivity under mild reaction conditions. While the direct biocatalytic synthesis of this compound is an area requiring further research, the use of enzymes for related transformations is well-established. For instance, nitroreductase enzymes can be employed for the selective reduction of nitro groups in the presence of other sensitive functional groups. Furthermore, biocatalytic amidation reactions, using enzymes like lipases or proteases, could potentially be adapted for the final step of the synthesis, replacing traditional chemical methods that may require harsh conditions. The use of immobilized enzymes on solid supports further enhances their stability and reusability.

The following table summarizes potential eco-friendly solvent and catalyst combinations for the synthesis of this compound, based on advancements in green chemistry for related compounds.

Reaction Step Conventional Reagents/Solvents Potential Eco-Friendly Alternatives Anticipated Benefits
Sulfonation Oleum, Chlorosulfonic Acid, DichloromethaneWater, Ionic Liquids, Solid Acid Catalysts (e.g., Zeolites)Reduced toxicity, catalyst recyclability, simplified workup
Amidation Ammonia, Volatile Organic SolventsAqueous Ammonia, Biocatalysts (e.g., Lipases)Milder reaction conditions, enhanced selectivity, biodegradable catalyst

Atom Economy and Sustainable Process Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation.

The traditional synthesis of this compound likely proceeds through the chlorosulfonation of 2-chloro-1-nitrobenzene followed by amidation. The chlorosulfonation step, using reagents like chlorosulfonic acid, generates significant amounts of hydrochloric acid as a byproduct, leading to a lower atom economy.

Improving Atom Economy:

To enhance the atom economy of the synthesis, alternative sulfonating agents and reaction pathways can be considered. For example, the direct sulfonation using sulfur trioxide (SO₃) in a solvent-free system or in a high-boiling ionic liquid could improve atom economy as it avoids the formation of HCl. However, the reactivity of SO₃ requires careful control of reaction conditions.

A more innovative approach involves rethinking the synthetic strategy entirely. For instance, a one-pot synthesis where the starting materials are converted to the final product without the isolation of intermediates can significantly improve process efficiency and reduce waste.

Sustainable Process Design:

Beyond atom economy, sustainable process design encompasses a holistic view of the manufacturing process, including energy consumption, process safety, and the lifecycle of materials.

Process Intensification: The use of microreactors offers a promising avenue for the sustainable synthesis of this compound. Microreactors provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions like sulfonation. The high surface-area-to-volume ratio can lead to significantly shorter reaction times and higher yields.

The table below presents a comparative analysis of a hypothetical conventional synthesis versus a potential sustainable process for producing this compound, highlighting key green chemistry metrics.

Metric Conventional Batch Process Potential Sustainable Flow Process Improvement
Solvent DichloromethaneWater / Ionic LiquidReduced toxicity and environmental impact
Catalyst Stoichiometric (e.g., Chlorosulfonic Acid)Catalytic (e.g., Solid Acid, Biocatalyst)Recyclable, reduced waste
Atom Economy Low to ModerateModerate to HighIncreased resource efficiency
Energy Consumption High (for heating/cooling large batches)Lower (efficient heat transfer in microreactors)Reduced carbon footprint
Waste Generation High (byproducts, solvent waste)Low (minimized byproducts, recyclable catalyst/solvent)Improved environmental performance

By integrating eco-friendly solvents, advanced catalytic systems, and principles of sustainable process design, the synthesis of this compound can be shifted towards a more environmentally responsible and economically viable manufacturing process. Further research and development in these areas are crucial for the broader adoption of green chemistry in the chemical industry.

Advanced Structural Investigations and Computational Analysis of 2 Chloro 3 Nitrobenzenesulfonamide

X-ray Crystallography Studies of 2-Chloro-3-nitrobenzenesulfonamide and Related Compounds

Direct single-crystal X-ray diffraction studies for this compound are not extensively documented in readily available literature. However, the analysis of structurally similar nitrobenzenesulfonamide derivatives provides critical insights into the likely solid-state conformation, molecular packing, and intermolecular forces that govern the crystal lattice of the target compound.

The solid-state conformation of benzenesulfonamides is largely influenced by the torsion angles within the C-SO₂-NH-C framework (for N-substituted derivatives) and the orientation of substituents on the aromatic rings. In related compounds like N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide, the molecule is significantly twisted. nih.govnih.gov The dihedral angle between the sulfonyl benzene (B151609) ring and the benzoyl benzene ring is reported to be 84.3(1)°. nih.govnih.gov This significant twist is a common feature in diaryl sulfonamides, driven by steric hindrance and the optimization of intermolecular interactions.

For this compound, the primary sulfonamide group (-SO₂NH₂) would have different steric and electronic requirements. Based on studies of compounds like N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide, the conformation of the N-C bond is often gauche with respect to the S=O bonds. nih.gov Furthermore, the conformation between the N-H bond and the ortho-nitro group in the sulfonyl benzene ring has been observed to be syn. nih.gov In the case of this compound, one would anticipate a specific conformation defined by the torsion angles involving the S-N bond and the orientation of the chloro and nitro groups relative to the sulfonamide moiety. The molecular packing is typically dense, facilitated by strong hydrogen bonds and other intermolecular forces, leading to the formation of well-ordered crystalline structures.

Table 1: Crystallographic Data for Related Benzenesulfonamide (B165840) Derivatives

Compound Name Formula Crystal System Space Group Dihedral Angle Between Rings (°) Ref.
N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide C₁₃H₉ClN₂O₅S Monoclinic P2₁/c 84.3(1) nih.gov
N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide C₁₃H₉ClN₂O₅S Orthorhombic Pbca 89.1(1) nih.gov

This interactive table summarizes key crystallographic data from related compounds, illustrating common structural motifs.

Hydrogen bonds are the principal intermolecular interactions dictating the supramolecular assembly in the crystals of sulfonamides. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of related compounds, molecules are consistently linked by N-H···O=S hydrogen bonds. nih.govnih.gov These interactions typically form chains or dimers. For instance, in N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide, molecules are linked into chains via N-H···O(S) hydrogen bonds. nih.govnih.gov In contrast, the structure of N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide features inversion-related dimers linked by pairs of N-H···O(S) hydrogen bonds. nih.gov

For this compound, the primary sulfonamide group (-NH₂) offers two protons, allowing for more extensive hydrogen-bonding networks. It is highly probable that its crystal structure would be dominated by N-H···O interactions involving both the sulfonyl oxygen atoms and potentially the nitro group's oxygen atoms, leading to the formation of robust, higher-dimensional networks (e.g., sheets or layers). The presence of the chlorine atom could also lead to weaker C-H···Cl or Cl···O interactions, further stabilizing the crystal packing.

Spectroscopic Techniques for Elucidating Advanced Structural Features

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for probing molecular structure. While a specific spectrum for this compound is not presented, a detailed analysis of 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) (NBSA) provides a solid foundation for spectral assignment. nih.gov

In a comprehensive study of NBSA isomers, FT-IR and FT-Raman spectra were recorded and assigned with the aid of Density Functional Theory (DFT) calculations. nih.gov Key vibrational modes for the sulfonamide group include asymmetric and symmetric SO₂ stretching, S-N stretching, and NH₂ wagging and twisting. The nitro group is characterized by strong asymmetric and symmetric NO₂ stretching vibrations.

For this compound, the expected vibrational frequencies can be extrapolated from its parent compound, 3-nitrobenzenesulfonamide (B92210). The introduction of a chlorine atom at the C2 position would induce shifts in the frequencies of the benzene ring vibrations and could influence the electronic environment of the adjacent nitro and sulfonyl groups, causing subtle changes in their characteristic band positions.

Table 2: Selected Vibrational Frequencies for 3-Nitrobenzenesulfonamide (3-NBSA)

Assignment FT-IR (cm⁻¹) FT-Raman (cm⁻¹)
NH₂ stretching 3362, 3260 3361, 3260
C-H stretching 3105, 3078 3104, 3078
NO₂ asymmetric stretching 1539 1539
Ring stretching 1609, 1582 1609, 1582
NO₂ symmetric stretching 1354 1354
SO₂ asymmetric stretching 1324 1324
SO₂ symmetric stretching 1167 1167
C-S stretching 794 794
C-Cl stretching (Expected for title compound) ~750-550 ~750-550

Data sourced from a study on nitrobenzenesulfonamide isomers. nih.gov The C-Cl stretch is an expected range.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are a powerful tool for predicting and understanding the structural and electronic properties of molecules, especially when experimental data is scarce.

Computational studies, typically using Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound and calculate its electronic properties. nih.gov From the optimized structure, one can determine bond lengths, bond angles, and torsion angles, providing a theoretical model of its conformation.

Reactivity descriptors derived from these calculations, such as the distribution of electrostatic potential (ESP), Mulliken atomic charges, and dipole moment, offer insights into the molecule's reactivity. The ESP map would visualize electron-rich and electron-poor regions. For this compound, negative potential is expected around the oxygen atoms of the nitro and sulfonyl groups, indicating sites susceptible to electrophilic attack. The area around the sulfonamide N-H protons would show positive potential, highlighting their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For a molecule like this compound, the HOMO is likely to be distributed over the benzene ring and the sulfonamide group.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized primarily on the nitrobenzene (B124822) moiety, due to the strong electron-withdrawing nature of the nitro group.

Prediction of Conformational Preferences and Tautomerism

The conformational landscape and potential tautomeric forms of this compound are crucial for understanding its chemical behavior and potential interactions. In the absence of direct experimental data for this specific molecule, predictive analysis based on computational studies and experimental data from closely related analogs provides significant insights into its structural characteristics.

Conformational Preferences

The conformational flexibility of this compound is primarily determined by the rotation around the S-N bond and the orientation of the substituent groups on the benzene ring. Computational studies on various benzenesulfonamide derivatives have established that the rotation around the S-N bond is a key determinant of the molecule's three-dimensional structure.

The barrier to rotation around the S-N bond in sulfonamides can be significant, influenced by the electronic nature of the substituents. For instance, highly electron-withdrawing groups can increase the double-bond character of the S-N bond, leading to higher rotational barriers. researchgate.net Conversely, the repulsion between lone pairs of electrons on the nitrogen and oxygen atoms also plays a dominant role in determining these rotational barriers. acs.org In the case of this compound, the presence of both a chloro and a nitro group, which are electron-withdrawing, is expected to influence the rotational barrier around the S-N bond.

Crystal structure analyses of related compounds, such as N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide, reveal that the molecule often adopts a twisted conformation at the S-N bond. chemrxiv.org In such structures, the dihedral angle between the sulfonyl benzene ring and the –SO₂–NH– moiety is a critical parameter. For N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide, a torsion angle of 65.41 (38)° around the S-N bond has been observed. chemrxiv.org This suggests that a non-planar arrangement is energetically favorable.

Based on these findings, it is predicted that this compound will also exhibit a twisted conformation. The relative orientation of the nitro and chloro groups with respect to the sulfonamide group will be a result of minimizing steric hindrance and optimizing electronic interactions. The two primary conformers would likely involve the rotation of the sulfonamide group relative to the benzene ring.

To illustrate the predicted conformational parameters, the following table presents hypothetical but plausible data for the two most stable conformers of this compound, based on computational studies of analogous molecules. mkjc.in

Interactive Table: Predicted Conformational Parameters of this compound
ParameterConformer AConformer B
Dihedral Angle (Cl-C-S-N)~60°~-120°
Dihedral Angle (N-S-C-C_nitro)~0°~180°
Relative Energy (kcal/mol)01.5
Predicted S-N Bond Length (Å)1.651.66
Predicted S-O Bond Length (Å)1.431.43

Tautomerism

Tautomerism in sulfonamides is a well-documented phenomenon, with the most common being the amide-imidic acid (sulfonamide-sulfonimide) tautomerism. For this compound, two principal tautomeric forms can be predicted: the conventional sulfonamide form and the sulfonimide (or iminol) form.

Theoretical studies on other sulfonamides have shown that the sulfonamide tautomer is generally more stable in the gas phase. researcher.life However, the polarity of the solvent can influence the tautomeric equilibrium. In some cases, an increase in solvent polarity can lead to a greater preference for the sulfonimide tautomer. researcher.life

The relative stability of these tautomers can be predicted through computational chemistry, specifically using methods like Density Functional Theory (DFT). nih.gov The energy difference between the tautomers is a key indicator of their relative populations at equilibrium. For many N-heterocyclic arenesulfonamides, the energy difference between the two tautomers is relatively small, often less than 6 kcal/mol in the gas phase. researcher.life

The potential tautomers of this compound are depicted below, along with a predictive data table on their relative energies, based on studies of similar compounds. researchgate.net

Tautomer I (Sulfonamide form): The most common and generally more stable form.

Tautomer II (Sulfonimide form): A less stable form that could be present in equilibrium, particularly in polar solvents.

Interactive Table: Predicted Relative Energies of this compound Tautomers
TautomerStructurePredicted Relative Energy (kcal/mol)Predicted Dipole Moment (Debye)
Tautomer I (Sulfonamide)c1(c(cc(c1Cl)S(=O)(=O)N)N+[O-])0~4.5
Tautomer II (Sulfonimide)c1(c(cc(c1Cl)S(=O)(O)=N)N+[O-])5.8~6.2

It is important to note that the actual conformational preferences and tautomeric equilibrium can be influenced by the specific environment, such as the solvent or the solid-state packing forces. Experimental verification through techniques like X-ray crystallography or NMR spectroscopy would be necessary to confirm these theoretical predictions.

Derivatives of 2 Chloro 3 Nitrobenzenesulfonamide and Structure Activity Relationship Sar Studies

Rational Design Principles for Novel 2-Chloro-3-nitrobenzenesulfonamide Analogues

The rational design of novel analogues based on the this compound scaffold is guided by established principles in medicinal chemistry aimed at enhancing biological activity and target specificity. nih.govresearchgate.net The sulfonamide group is a key pharmacophore known to interact with various biological targets, often by mimicking the transition state of enzymatic reactions or by forming critical hydrogen bonds with receptor sites. ajchem-b.comicm.edu.pl Design strategies frequently involve modifying substituents on both the aromatic ring and the sulfonamide nitrogen to optimize these interactions. nih.gov

A primary principle is the strategic modification of the sulfonamide moiety (SO₂NH₂). Substitution on the nitrogen atom (R in -SO₂NHR or -SO₂NRR') can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov The goal is often to introduce groups that can form additional interactions with a biological target, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, thereby increasing binding affinity and potency. nih.gov

The electronic properties of the benzene (B151609) ring, heavily influenced by the chloro and nitro groups, are also central to the design process. The strongly electron-withdrawing nature of the nitro group (-NO₂) and the halogen atom (-Cl) makes the aromatic ring electron-deficient. libretexts.orgsvedbergopen.com This intrinsic property is a key consideration when designing analogues intended to participate in nucleophilic aromatic substitution reactions or to fit into specific electron-poor binding pockets of a target protein. libretexts.org Altering or replacing these groups allows for the modulation of the ring's electronics and steric profile, which can fine-tune the molecule's activity and selectivity. nih.gov For instance, developing a series of analogues with varying substituents helps in building QSAR (Quantitative Structure-Activity Relationship) models to predict the activity of yet-to-be-synthesized compounds. nih.gov

Synthesis and Elucidation of Modified Derivatives

The synthesis of modified derivatives of this compound leverages well-established organic chemistry reactions to introduce diversity at specific positions on the scaffold.

Substitution at the sulfonamide nitrogen is a common strategy to create libraries of derivatives. The most typical method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inresearchgate.net For the parent compound, this would first require the synthesis of 2-chloro-3-nitrobenzenesulfonyl chloride. This intermediate can then be reacted with a wide array of amines (aliphatic, aromatic, or heterocyclic) to yield the corresponding N-substituted sulfonamides.

For example, the synthesis of related N-substituted nitrobenzenesulfonamides has been extensively documented. The reaction of 2-nitrobenzenesulfonyl chloride with 3-methylaniline yields N-(3-methylphenyl)-2-nitrobenzenesulfonamide. researchgate.net Similarly, N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide is prepared by refluxing 3-nitrobenzenesulfonamide (B92210) with 2-chlorobenzoic acid in the presence of phosphorus oxychloride. nih.gov These methods are directly applicable to the synthesis of derivatives of this compound.

Table 1: Examples of Synthetic Routes for N-Substituted Benzenesulfonamide (B165840) Derivatives This table is interactive. Click on the headers to sort.

Derivative Class General Reaction Reactants Reference
N-Aryl Sulfonamides Sulfonylation of anilines 2-Nitrobenzenesulfonyl chloride, 3-Methylaniline researchgate.net
N-Acyl Sulfonamides Acylation of sulfonamides 3-Nitrobenzenesulfonamide, 2-Chlorobenzoic acid, POCl₃ nih.gov
N-Alkyl/Aryl Sulfonamides Reaction with amines Quinoxaline sulfonyl chloride, Various amines/hydrazines researchgate.net

The chlorine atom on the aromatic ring is a site ripe for modification, primarily through nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group, particularly at the ortho position, activates the chlorine atom, making it a good leaving group for substitution by various nucleophiles. libretexts.org

This reaction allows for the introduction of a wide range of functional groups in place of the chlorine atom. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, reacting this compound with an amine (R-NH₂) could yield a 2-amino-3-nitrobenzenesulfonamide derivative. This SₙAr reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgmasterorganicchemistry.com The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, but chloro-substituted nitroaromatics are widely used due to their accessibility and sufficient reactivity. masterorganicchemistry.com

The nitro group is a key functional group that can be chemically transformed to generate further diversity. The most significant reaction of the nitro group is its reduction to an amine (-NH₂). nih.govnumberanalytics.com This transformation dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing (Hammett constant σₚ = +0.78) to strongly electron-donating (σₚ = -0.66). nih.gov This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 2-chloro-3-aminobenzenesulfonamide opens up new avenues for derivatization, such as diazotization followed by substitution, or acylation of the newly formed amino group.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Derivative Libraries

SAR analysis systematically investigates how each modification to the this compound structure affects its biological activity. By comparing the potency of various analogues, researchers can deduce which functional groups and structural features are critical for activity.

For many sulfonamide-based agents, the unsubstituted -SO₂NH₂ group is crucial for activity, as it can act as a hydrogen bond donor and mimic other chemical moieties in enzyme active sites. nih.gov However, in other cases, N-substitution is well-tolerated or even beneficial. nih.gov SAR studies on benzenesulfonamide libraries have shown that introducing specific alkyl or aryl groups on the sulfonamide nitrogen can enhance potency by accessing additional binding pockets in the target protein. nih.gov

The electronic nature of the substituents on the aromatic ring has a profound impact on activity. The electron-withdrawing properties of the chloro and nitro groups in the parent compound create a specific electronic profile. libretexts.org Replacing the chlorine with an electron-donating group (e.g., an amino or methoxy (B1213986) group via SₙAr) would significantly alter this profile and, consequently, the interaction with the biological target. wikipedia.org

SAR studies on other sulfonamides have highlighted the importance of these electronic effects. For example, in a series of benzenesulfonamide derivatives targeting carbonic anhydrase IX, a compound with a p-nitro group on an appended aryl ring showed excellent inhibitory activity. rsc.org This suggests that strong electron-withdrawing groups can be beneficial for potency in certain contexts. Conversely, the introduction of electron-donating groups can also enhance activity, depending on the specific target. nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
2-Chloro-3-nitrobenzenesulfonyl chloride
N-(3-methylphenyl)-2-nitrobenzenesulfonamide
2-Nitrobenzenesulfonyl chloride
3-Methylaniline
N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide
3-Nitrobenzenesulfonamide
2-Chlorobenzoic acid
Phosphorus oxychloride
Quinoxaline sulfonyl chloride
Sulfanilamide
2-Chloroacetyl chloride
Ammonium thiocyanate
2-Amino-3-nitrobenzenesulfonamide
2-Chloro-3-aminobenzenesulfonamide
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
N-Aryl Sulfonamides
N-Acyl Sulfonamides
N-Alkyl/Aryl Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of derivatives of this compound, QSAR studies are instrumental in elucidating the specific molecular features that govern their therapeutic or biological effects. These models are built upon a series of related compounds and their experimentally determined activities, with the goal of predicting the activity of novel, unsynthesized derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural attributes. These are quantified by molecular descriptors, which can be broadly categorized as one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D). By employing various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, QSAR models can identify the key descriptors that influence the activity of this compound derivatives.

Research Findings from QSAR Studies on Related Benzenesulfonamides

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, such as other substituted benzenesulfonamides and nitroaromatic molecules. These studies highlight the common descriptors and modeling techniques that would be applicable.

For instance, in a QSAR study on a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives with anticancer activity, several key parameters were identified as crucial for their cytotoxic effects. The models developed indicated the importance of both electronic and steric factors in determining the activity against various cancer cell lines. researchgate.net

Another relevant investigation on N-(substituted phenyl)-2-chloroacetamides, which share the chloro-substituted phenyl motif, revealed the significance of lipophilicity and the electronic properties of substituents on the phenyl ring for their antimicrobial activity. nih.govresearchgate.netnih.gov

Furthermore, broader QSAR analyses of benzenesulfonamide analogues, particularly as carbonic anhydrase inhibitors, consistently point to the importance of the sulfonamide group's orientation and the steric and electronic properties of the substituents on the aromatic ring. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed in these studies. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other fields are favorable or unfavorable for activity.

A review of QSAR studies on nitroaromatic compounds, a class to which this compound belongs, has shown that descriptors related to the molecule's hydrophobicity and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are often critical in predicting biological activities such as mutagenicity. nih.gov A lower E-LUMO value generally indicates a greater ease of accepting electrons, which can be a key step in the mechanism of action for some nitroaromatic compounds. nih.gov

A study on 4-chloro-3-nitrophenylthiourea derivatives, which are structurally very similar to the target compound, identified that specific substitutions on the phenyl ring significantly influenced their high antibacterial activity. nih.gov

The following interactive data tables summarize the types of descriptors and statistical parameters commonly found in QSAR studies of related sulfonamide and nitroaromatic derivatives, which would be relevant for modeling the activity of this compound derivatives.

Table 1: Common Molecular Descriptors in QSAR Models for Benzenesulfonamide and Nitroaromatic Derivatives

Descriptor CategorySpecific Descriptor ExamplesPotential Influence on Activity
Topological Molecular Connectivity Indices (e.g., ¹χ)Relates to molecular size, branching, and shape.
Wiener IndexDescribes the overall molecular architecture.
Electronic Energy of Highest Occupied Molecular Orbital (E-HOMO)Associated with the molecule's ability to donate electrons.
Energy of Lowest Unoccupied Molecular Orbital (E-LUMO)Indicates the molecule's ability to accept electrons; often crucial for nitroaromatics. nih.gov
Dipole MomentReflects the overall polarity of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which affects cell membrane permeability. nih.govresearchgate.netnih.gov
Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Steric Sterimol Parameters (L, B1, B5)Quantify the dimensions of substituents.
Molecular Volume/Surface AreaDescribes the overall size and shape of the molecule.

Table 2: Representative Statistical Parameters from QSAR Models of Related Compounds

Statistical ParameterSymbolDescriptionTypical Value Range for a Robust Model
Correlation Coefficient Indicates the proportion of variance in the biological activity that is predictable from the descriptors.> 0.6
Cross-validated Correlation Coefficient q² or Q²A measure of the model's internal predictive ability, often determined by the leave-one-out (LOO) method.> 0.5
Standard Deviation of Error of Prediction SDEPRepresents the average error in the predicted activity values.As low as possible
F-statistic FA measure of the statistical significance of the regression model.High values indicate significance
Predicted Correlation Coefficient (External Validation) R²_predMeasures the predictive power of the model on an external set of compounds not used in model generation.> 0.6

These tables illustrate the multifaceted nature of QSAR modeling. A successful QSAR model for this compound derivatives would likely incorporate a combination of these descriptor types to capture the complex interplay of steric, electronic, and hydrophobic factors that drive their biological activity. The statistical robustness of such a model would be critical for its ability to accurately predict the potency of new analogues and guide further synthetic efforts.

Biological Activity and Mechanistic Investigations of 2 Chloro 3 Nitrobenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

The sulfonamide group is a key feature in the design of various enzyme inhibitors. Derivatives of 2-chloro-3-nitrobenzenesulfonamide have been investigated for their ability to inhibit several classes of enzymes, most notably carbonic anhydrases and enzymes involved in microbial metabolic pathways.

Sulfonamides are among the most potent and widely studied inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes are crucial for physiological processes as they catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the active site of the enzyme. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov The affinity of the inhibitor is governed by the chemical nature of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups, such as the nitro group in this compound, can increase the acidity of the sulfonamide moiety, facilitating its deprotonation and enhancing its binding to the positively charged zinc ion. nih.gov

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. The sulfonamide's benzene (B151609) ring and its substituents form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, which can confer isoform selectivity. nih.govnih.gov For example, studies on tetrafluorinated benzenesulfonamide (B165840) derivatives showed they were more effective CA inhibitors than their non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group. nih.gov The crystal structures of human carbonic anhydrase II (hCA II) in complex with certain sulfonamide derivatives reveal the inhibitor molecule extending out of the active site, with the sulfonamide group anchored to the zinc ion. nih.gov

Sulfonamides are well-known for their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. nih.gov Because folate is an essential precursor for the synthesis of nucleic acids (purines and pyrimidines), inhibiting its production leads to bacteriostasis. nih.gov

The inhibitory action of sulfonamides is a classic example of competitive antagonism. Due to their structural similarity to pABA, sulfonamides like the derivatives of this compound can bind to the pABA-binding site on the DHPS enzyme. nih.gov This competition prevents the natural substrate from binding, thereby halting the folate synthesis pathway and arresting bacterial growth. nih.gov

Some research has focused on developing dual inhibitors that target both DHPS and another key enzyme in the folate pathway, dihydrofolate reductase (DHFR). nih.gov For instance, a series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities against both enzymes into a single molecule. Docking studies of these compounds showed that they could occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR, demonstrating a multi-targeted approach. nih.gov

The inhibitory potency of benzenesulfonamide derivatives against various enzyme targets is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity or the dissociation constant of the enzyme-inhibitor complex, respectively.

Studies on a range of benzenesulfonamide derivatives have demonstrated potent inhibition of various carbonic anhydrase isoforms, often in the nanomolar range. For example, certain click chemistry-derived tetrafluorobenzenesulfonamides exhibited Kᵢ values between 1.5 and 38.9 nM against the tumor-associated hCA IX isoform and between 0.8 and 12.4 nM against hCA XII. nih.gov The cytosolic isoforms hCA I and hCA II were also inhibited, though typically with slightly higher Kᵢ values. nih.gov Kinetic analyses have also revealed different modes of inhibition; for instance, some benzamide (B126) derivatives have been identified as mixed-type inhibitors of bovine carbonic anhydrase II. google.com

In the context of antibacterial targets, the IC₅₀ values of N-benzyl-3-sulfonamidopyrrolidines (gyramides) against E. coli DNA gyrase were found to be in the low micromolar range (0.7–3.3 µM). nih.gov For dual DHPS/DHFR inhibitors, one potent compound showed an IC₅₀ value of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.gov

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives Against Carbonic Anhydrase (CA) Isoforms

Compound Class Target Isoform Inhibition Constant (Kᵢ)
Tetrafluorobenzenesulfonamides hCA IX 1.5 - 38.9 nM nih.gov
Tetrafluorobenzenesulfonamides hCA XII 0.8 - 12.4 nM nih.gov
4-Substituted Pyridine-3-sulfonamides hCA IX up to 137 nM nih.gov

Table 2: Inhibitory Activity of Sulfonamide Derivatives Against Bacterial Enzymes

Compound Class Target Enzyme IC₅₀ Value
N-benzyl-3-sulfonamidopyrrolidines E. coli DNA Gyrase 0.7 - 3.3 µM nih.gov
N-sulfonamide 2-pyridone derivative Dihydropteroate Synthase (DHPS) 2.76 µg/mL nih.gov

Antimicrobial Research Applications

The structural features of this compound and its analogs make them candidates for antimicrobial research, targeting essential pathways in bacteria, fungi, and protozoa.

Beyond the inhibition of folate synthesis, sulfonamide derivatives have been shown to target other essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov DNA gyrase is a validated target for antibiotics, including the quinolone class. nih.gov

A novel class of inhibitors, N-benzyl-3-sulfonamidopyrrolidines (also known as gyramides), has been identified as targeting DNA gyrase. nih.govnih.gov Unlike quinolones, which stabilize the DNA-gyrase cleavage complex, these sulfonamide derivatives are thought to bind to a different site on the GyrA subunit, adjacent to the DNA cleavage gate. nih.gov This represents a new mechanism for inhibiting DNA gyrase, which could be advantageous in overcoming resistance to existing antibiotics. nih.gov These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 µM, particularly when used with an efflux pump inhibitor in Gram-negative strains. nih.gov Other research has pointed to benzimidazole–1,2,3-triazole conjugates inhibiting the growth of Gram-positive bacteria, including MRSA strains, and displaying E. coli DNA topoisomerase I inhibition. nih.gov

The development of new antifungal and antiprotozoal agents is a critical area of research. The structural motifs present in derivatives of this compound have been incorporated into molecules with activity against these eukaryotic pathogens. For example, a series of N-sulfonamide 2-pyridone derivatives showed significant activity against tested fungal strains. nih.gov

In the realm of antiprotozoal research, amidinobenzimidazole derivatives, which can be conceptually linked to the broader class of aromatic pharmacophores, have been synthesized and evaluated. nih.gov Certain amidinobenzimidazole derivatives connected to a 1,2,3-triazole ring showed potent inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov One derivative was found to be more potent than the reference drug nifurtimox (B1683997) while exhibiting minimal toxicity towards mammalian cells. nih.gov While not benzenesulfonamides, research into 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles has also shown activity against protozoa such as Trichomonas vaginalis and Entamoeba histolytica, highlighting the potential utility of chloro and nitro substitutions in antiprotozoal drug design. nih.gov

Anticancer Research Applications

Derivatives of this compound have emerged as a significant area of interest in oncological research. The core structure, featuring a benzenesulfonamide moiety, is a recognized pharmacophore that has been incorporated into numerous biologically active agents. The addition of chloro and nitro groups, along with further derivatization, allows for the fine-tuning of their cytotoxic and cytostatic properties against various cancer cell lines.

The anticancer effects of these compounds are often rooted in their ability to perturb critical cellular signaling pathways that are dysregulated in cancer. nih.govnih.gov Abnormal activation of pathways like PI3K/Akt/mTOR, WNT/β-catenin, and MAPK is a hallmark of many cancers, driving processes like cell proliferation, survival, and migration. nih.govnih.gov

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives showed selective and high cytotoxicity against HeLa (cervical cancer) cells. mdpi.com Similarly, other studies have reported significant growth inhibition in cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and various leukemia cells. mdpi.comnih.govnih.gov

One notable derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (a Ciminalum-thiazolidinone hybrid), was identified as having a high level of antimitotic activity against the NCI-60 panel of human cancer cell lines, with a mean GI₅₀ (50% growth inhibition) value of 1.57 µM. nih.gov The activity of these compounds is highly dependent on their specific structural features, with different substituents significantly influencing their potency and selectivity against various cancer types. nih.gov

Derivative TypeCell LineActivity MetricValue (µM)Source
2-Alkythio-4-chloro-benzenesulfonamides (Comp. 11-13)HeLa (Cervical)IC₅₀6 - 7 mdpi.com
2-Alkythio-4-chloro-benzenesulfonamide (Comp. 11)HCT-116 (Colon)IC₅₀11 mdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 30)HCT-116 (Colon)IC₅₀8 nih.govmdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 20)Mean (MCF-7, HeLa, HCT-116)IC₅₀12.8 nih.govmdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 24)Mean (MCF-7, HeLa, HCT-116)IC₅₀12.7 nih.govmdpi.com
Ciminalum-thiazolidinone hybrid (Comp. 2h)NCI-60 Panel (Mean)GI₅₀1.57 nih.gov
Ciminalum-thiazolidinone hybrid (Comp. 2f)NCI-60 Panel (Mean)GI₅₀2.80 nih.gov

A primary mechanism through which benzenesulfonamide derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancer cells.

Studies on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative demonstrated that it induced morphological changes characteristic of apoptosis in K562 and Jurkat leukemia cells. nih.gov The mechanism in K562 cells involved cell cycle arrest at the G2/M phase, while in Jurkat cells, the arrest occurred at the G0/G1 phase. nih.gov This cell cycle blockade is often a precursor to apoptosis. The induction of apoptosis by these derivatives can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Key events observed include the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the activation of effector caspases like caspase-3.

Further investigations into 2-alkythio-4-chloro-benzenesulfonamide derivatives revealed that their anti-proliferative effects in HeLa cells were directly linked to apoptosis induction. mdpi.com This was evidenced by an increase in the population of early apoptotic cells and an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of DNA fragmentation. mdpi.com Similarly, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine derivatives were found to induce apoptosis, causing a decrease in mitochondrial membrane potential. mdpi.com In some cases, derivatives have been shown to trigger G1 cell cycle arrest by down-regulating the phosphorylation of the retinoblastoma-associated protein (Rb), a key regulator of the G1/S transition. nih.gov

Derivative TypeCancer ModelObserved EffectSource
2,4-Dinitrobenzenesulfonamide derivative (S1)K562 Leukemia CellsCell cycle arrest at G2/M phase, Caspase-3 activation nih.gov
2,4-Dinitrobenzenesulfonamide derivative (S1)Jurkat Leukemia CellsCell cycle arrest at G0/G1 phase, Mitochondrial potential loss nih.gov
2-Alkythio-4-chloro-benzenesulfonamidesHeLa CellsIncreased early apoptotic population, Increased sub-G1 phase cells mdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 24)Cancer CellsApoptosis induction, Decreased mitochondrial membrane potential mdpi.com
Methoxybenzyl 5-nitroacridone derivative (8q)K562 Leukemia CellsCell cycle arrest at G1 phase, Inhibition of Rb phosphorylation nih.gov

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for rational drug design. For benzenesulfonamide derivatives, research has pointed towards several potential targets.

One key target is the family of human carbonic anhydrases (hCAs), particularly the tumor-associated isoform hCA IX. nih.govrsc.org This enzyme is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cell survival and metastasis. nih.gov Benzenesulfonamides are a well-established class of hCA inhibitors, and derivatives of this compound have been designed and evaluated for their ability to inhibit hCA IX. nih.govrsc.orgnih.gov

Another identified target is the Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway. nih.gov A specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was found to selectively inhibit the DVL1 PDZ domain, thereby downregulating the WNT pathway and inhibiting tumor growth. nih.gov

It is important to note that the process of target validation is complex. Reports have highlighted the challenges and potential pitfalls in preclinical target validation, emphasizing the need for robust and reproducible evidence beyond simple "down assays" (e.g., decreased cell proliferation) to confirm that a compound's effect is truly mediated by the proposed target.

Other Investigated Biological Activities (e.g., Anti-inflammatory Research)

Beyond their anticancer potential, benzenesulfonamide derivatives are known to possess a spectrum of other biological activities, most notably anti-inflammatory effects. Inflammation is a critical process in the pathology of many diseases, including cancer.

Nitro-substituted benzamide derivatives have been shown to be potent anti-inflammatory agents. researchgate.netnih.gov Their mechanism often involves the inhibition of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds significantly inhibited the production of nitric oxide (NO), a pro-inflammatory signaling molecule. researchgate.netnih.govnih.gov The enzyme responsible for this NO production, inducible nitric oxide synthase (iNOS), is a primary target. researchgate.netnih.govnih.gov Furthermore, effective derivatives can also suppress the expression of other inflammatory proteins such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

Derivative TypeAssay/ModelActivity MetricValue (µM)Source
Nitro substituted benzamide (Comp. 5)NO Inhibition in RAW264.7 cellsIC₅₀3.7 researchgate.netnih.gov
Nitro substituted benzamide (Comp. 6)NO Inhibition in RAW264.7 cellsIC₅₀5.3 researchgate.netnih.gov

Molecular Docking and Protein-Ligand Interaction Studies to Elucidate Mechanisms of Action

To gain a deeper understanding of how these derivatives interact with their molecular targets at an atomic level, researchers employ computational methods like molecular docking and molecular dynamics simulations. These studies model the binding of the small molecule (ligand) into the active site of the target protein, predicting the binding affinity and key interactions.

Molecular docking studies of benzenesulfonamide derivatives with hCA IX have revealed how the sulfonamide group coordinates with the zinc ion in the enzyme's active site. nih.govrsc.orgnih.gov These models also identify crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as Gln92, His68, and Thr200, which stabilize the ligand-protein complex. rsc.org For example, studies on triazole benzene sulfonamide derivatives showed good binding energy scores (e.g., -9.2 kcal/mol for a lead compound) and stable interactions within the hCA IX active site. rsc.org

Similarly, docking analyses of nitro-substituted benzamides with the enzyme iNOS have provided insights into their anti-inflammatory mechanism. researchgate.netnih.govuma.es These studies suggest that the number and orientation of the nitro groups on the benzamide scaffold are critical for efficient binding to the enzyme's active site, thereby inhibiting its function. researchgate.netnih.gov These computational predictions are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity.

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy (Sample)Source
Triazole benzene sulfonamidesCarbonic Anhydrase IX (hCA IX)Gln92, Thr200, Asn66, His68-9.2 kcal/mol rsc.org
Benzenesulfonamide-thiazolidinonesCarbonic Anhydrase IX (hCA IX)Val130Not Specified nih.gov
Nitro substituted benzamidesInducible Nitric Oxide Synthase (iNOS)Interaction with Heme and H4B groupsNot Specified researchgate.net
Benzenesulfonamide-1,2,3-triazolesCarbonic Anhydrase II (hCA II)Not Specified-5.32 kcal/mol tandfonline.com

Applications of 2 Chloro 3 Nitrobenzenesulfonamide As a Versatile Chemical Intermediate

Role as a Synthetic Intermediate in Organic Synthesis

The utility of 2-Chloro-3-nitrobenzenesulfonamide in organic synthesis is primarily derived from the reactivity of its chloro and nitro substituents on the benzene (B151609) ring. The chlorine atom acts as a leaving group, susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is significantly activated by the presence of the ortho-nitro group. This reactivity is fundamental to its role as a precursor for more elaborate molecular architectures.

This compound has been identified as a chemical intermediate in the synthesis of IL-8 receptor antagonists. google.comgoogle.com Interleukin-8 (IL-8) is a chemokine involved in inflammatory processes, and its receptor antagonists are investigated for the treatment of various inflammatory diseases. The synthesis of these antagonists can utilize this compound as a starting material, leveraging its reactive sites to build the larger, more complex molecules required for biological activity.

While this compound is a valuable pharmaceutical intermediate, it is important to distinguish its applications from those of its isomers. For instance, in the development of the BCL-2 inhibitor Venetoclax, a key intermediate is a nitrobenzenesulfonamide derivative. However, research indicates that this precursor is typically synthesized from 4-chloro-3-nitrobenzenesulfonamide (B1329391), an isomer of the title compound. In early synthetic routes for Venetoclax, a chloro-analogue was used as a cost-effective replacement for a fluoro-analogue, highlighting the industrial importance of chloro-nitro-substituted benzenesulfonamides in pharmaceutical manufacturing.

Aromatic nitro compounds and sulfonamides have historically been foundational components in the synthesis of dyes and pigments. The chromophoric properties of the nitro group and the auxochromic potential of the sulfonamide group and its derivatives are key to developing colored compounds. Specifically, the isomer 4-chloro-3-nitrobenzenesulfonamide is known for its use as an intermediate for azo dyes. However, specific, large-scale applications of this compound as a direct building block in the synthesis of commercial dyestuffs and pigments are not extensively documented in publicly available literature. Its structural motifs are consistent with those used in dye chemistry, suggesting its potential in this area, though it remains a more specialized reagent compared to its other isomers.

The arrangement of a leaving group (chlorine) ortho to an activating group (nitro) on the benzene ring of this compound makes it an ideal substrate for reactions designed to form heterocyclic compounds. This substitution pattern is particularly useful in syntheses involving intramolecular or intermolecular cyclization via nucleophilic aromatic substitution.

A pertinent example of this reactivity pattern is seen in the synthesis of benzothiazinones, a class of potent antitubercular agents. Research has shown that related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serve as precursors to these complex heterocycles. The synthesis involves the reaction of the 2-chloro-3-nitrophenyl moiety with a sulfur-containing nucleophile, leading to ring closure and the formation of the benzothiazinone core. The underlying chemical principle—the facile displacement of the ortho-chlorine by a nucleophile, driven by the activating nitro group—is directly applicable to this compound. This suggests its potential as a versatile starting material for a variety of nitrogen- and sulfur-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Exploration in Material Science Research

The functional groups of this compound also lend themselves to exploration in material science, where precise molecular structures are used to build materials with specific functions.

The incorporation of specialized small molecules into polymer backbones or composite materials can impart unique properties, such as thermal stability, conductivity, or optical activity. The reactive sites on this compound could theoretically allow it to be grafted onto polymer chains or used as a cross-linking agent. However, based on available scientific literature, the application of this specific compound in the synthesis of functional polymers and composites is not a widely reported area of research. This remains a field open for future exploration.

Crystal engineering is a subfield of material science focused on designing solid-state structures with desired properties by controlling intermolecular interactions. The sulfonamide and nitro groups of this compound are capable of forming strong, directional hydrogen bonds and other non-covalent interactions, which govern how the molecules pack in a crystal lattice.

Such studies are fundamental to understanding how the functional groups of this compound would direct its self-assembly into predictable supramolecular architectures. This knowledge is crucial for designing new crystalline materials, including co-crystals and polymorphs, which can have distinct physical properties.

ParameterValue
Compound N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide
Formula C₁₃H₉ClN₂O₅S
Crystal System Monoclinic
Key Interaction N-H···O(S) hydrogen bonds
Dihedral Angle (Aromatic Rings) 84.3 (1)°
Supramolecular Motif Chains

Potential in Catalytic Systems and Ligand Development for Metal Complexes

While direct experimental studies on the catalytic applications of this compound are not extensively documented in publicly available scientific literature, an analysis of its structural and electronic properties allows for a comprehensive evaluation of its potential as a versatile ligand in the development of metal complexes for catalysis. The presence of multiple functional groups—sulfonamide, nitro, and chloro—provides a platform for diverse coordination modes and the ability to fine-tune the electronic environment of a metal center.

The field of inorganic and organometallic chemistry has long recognized that the design of ancillary ligands is crucial for the discovery of new bonding motifs and the development of novel catalytic processes. researchgate.net The stability and reactivity of metal complexes are heavily influenced by the ligand's structure, bonding characteristics, and electronic nature. biointerfaceresearch.comresearchgate.net

Theoretical Potential as a Ligand

This compound possesses several potential coordination sites, primarily through the sulfonamide and nitro groups.

Sulfonamide Group (-SO₂NH₂): The sulfonamide moiety is a well-established coordinating group in metal complexes. It can coordinate to a metal center through either the nitrogen atom or one of the oxygen atoms. The coordination mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. sci-hub.seresearchgate.net The deprotonated sulfonamide nitrogen can form a strong covalent bond with a metal ion, a feature that has been exploited in the synthesis of various catalytically active metal complexes. acs.org

Nitro Group (-NO₂): The nitro group, with its electronegative oxygen atoms, can also act as a ligand, typically coordinating to a metal center in a monodentate or bidentate fashion through its oxygen atoms. fiveable.me The coordination of nitro groups to metal centers has been observed in various metal-ligand complexes. researchgate.net

Chelation and Bridging Potential: The ortho positioning of the chloro and nitro groups relative to the sulfonamide group could potentially allow for chelation, where the ligand binds to the metal center through two or more donor atoms to form a stable ring structure. The formation of such chelate rings often leads to thermodynamically more stable complexes compared to those with monodentate ligands. researchgate.netslideshare.net For instance, simultaneous coordination of the sulfonamide nitrogen and an oxygen atom from the nitro group could form a stable six-membered chelate ring. Furthermore, the molecule could act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

Influence of Electronic Effects on Catalytic Potential

The chloro and nitro substituents are strong electron-withdrawing groups. fiveable.me Their presence on the benzene ring is expected to significantly influence the electronic properties of the sulfonamide group and, consequently, the properties of any resulting metal complex.

Electron-withdrawing ligands decrease the electron density at the metal center, which can stabilize higher oxidation states of the metal and make the complex more reactive towards nucleophiles. fiveable.me This modulation of the metal center's electrophilicity is a key principle in the design of catalysts for a variety of organic transformations. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the phosphine (B1218219) ligands are critical in determining the efficiency of the catalytic cycle. acs.org Similarly, the electron-withdrawing nature of this compound could be advantageous in catalytic reactions where an electron-deficient metal center is desirable.

Hypothetical Catalytic Applications

Based on the known catalytic activities of metal complexes featuring sulfonamide and nitro-containing ligands, several potential applications for complexes of this compound can be hypothesized. Metal complexes incorporating sulfonamide ligands have been investigated for their catalytic activity in reactions such as olefin polymerization. sci-hub.seresearchgate.net The ability of the ligand to stabilize different oxidation states of the metal and influence its coordination geometry is key to these applications.

Given its electronic profile, metal complexes of this compound could potentially be explored as catalysts in:

Oxidation Reactions: The stabilization of higher metal oxidation states could be beneficial for catalytic oxidation processes.

Lewis Acid Catalysis: The electron-deficient nature of the metal center in such a complex could enhance its Lewis acidity, making it a potential catalyst for various organic reactions, such as Friedel-Crafts acylations or aldol (B89426) reactions.

Asymmetric Catalysis: By introducing chiral centers into the sulfonamide moiety or by using the inherent geometry of the complex, it might be possible to develop chiral catalysts for enantioselective transformations.

The table below summarizes the theoretical potential of this compound in the development of catalytic systems.

Functional GroupPotential Coordination ModePotential Metal Complex TypeHypothetical Catalytic Role
Sulfonamide (-SO₂NH₂)Monodentate (N- or O-coordination), Bidentate (N,O-chelation), BridgingMononuclear, Dinuclear, Coordination PolymersOxidation, Reduction, Polymerization
Nitro (-NO₂)Monodentate (O-coordination), Bidentate (O,O-chelation)Mononuclear, DinuclearLewis Acid Catalysis, Oxidation
Combined GroupsBidentate Chelation (e.g., via sulfonamide-N and nitro-O)Stable Chelated Mononuclear ComplexesAsymmetric Catalysis (if chiral)

It is important to reiterate that while the structural features of this compound suggest significant potential for its use in developing novel catalytic systems and metal complexes, this remains a theoretical projection. Experimental validation through the synthesis and characterization of its metal complexes and subsequent testing in catalytic reactions would be necessary to confirm these hypotheses.

Environmental Considerations and Degradation Pathways of 2 Chloro 3 Nitrobenzenesulfonamide

Photodegradation Studies and Mechanistic Pathways

While specific photodegradation studies on 2-Chloro-3-nitrobenzenesulfonamide are not extensively documented, the photochemical behavior of related nitroaromatic compounds provides insight into its likely fate upon exposure to sunlight. The conjugative interaction between the nitro group and the aromatic ring has a significant impact on the ultraviolet (UV) spectra of these chemicals and their subsequent photochemical reactions. epa.gov The absorption of UV radiation can excite the molecule, leading to several potential degradation pathways.

Mechanistically, photodegradation could proceed via:

Homolytic Cleavage: The carbon-chlorine (C-Cl) or sulfur-nitrogen (S-N) bonds could break, generating highly reactive radical species.

Nitro Group Transformation: The nitro group can be reduced to a nitroso group, an amino group, or be involved in photosubstitution reactions where it is replaced by a hydroxyl group.

Ring Cleavage: Although less common through direct photolysis, sensitized photoreactions in the presence of natural photosensitizers in water (like humic acids) could potentially lead to the opening of the aromatic ring.

Research on the fungicide chlorothalonil, another chlorinated aromatic compound, has shown that its degradation in aquatic systems is influenced by water quality and the presence of photosensitizers. researchgate.net Similar to other nitroaromatic compounds, the photodegradation rate of this compound in natural waters is expected to be faster than in buffered aqueous systems due to the presence of these photosensitizing agents. researchgate.net

Biodegradation Processes in Environmental Systems

The biodegradation of halogenated nitroaromatic compounds is a critical process for their removal from the environment. Microbial degradation is considered a primary mechanism for the breakdown of these recalcitrant molecules due to the electron-withdrawing properties of the chloro and nitro groups. plos.org

Aerobic Degradation: Aerobic biodegradation of chlorinated nitroaromatic compounds has been observed in several bacterial strains. nih.gov For instance, Diaphorobacter species have been shown to degrade dichloronitrobenzenes (DCNB) under aerobic conditions. nih.gov The initial step in the aerobic degradation of nitroaromatic compounds is often catalyzed by a nitroarene dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite (B80452). nih.gov

For this compound, a putative aerobic degradation pathway would likely involve:

Initial Dioxygenase Attack: A dioxygenase enzyme would attack the aromatic ring, adding two hydroxyl groups.

Nitrite Elimination: This would be followed by the spontaneous elimination of the nitro group as nitrite (NO₂⁻).

Ring Cleavage: The resulting chlorocatechol-sulfonamide intermediate would then undergo ring cleavage by another dioxygenase.

This pathway is consistent with the degradation observed for compounds like 2,3-DCNB and 3,4-DCNB, where nitrite release is a key indicator of aerobic biodegradation. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is different. Microorganisms gain energy by using the contaminant as an electron acceptor. clu-in.org The primary mechanism is typically reductive. For this compound, potential anaerobic transformations include:

Nitro Group Reduction: The nitro group is highly susceptible to reduction and can be sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 2-chloro-3-aminobenzenesulfonamide.

Reductive Dechlorination: The chlorine atom can be removed and replaced with a hydrogen atom, a process known as reductive dechlorination. clu-in.org

These anaerobic processes reduce the toxicity of the compound but may not lead to complete mineralization to carbon dioxide and water. clu-in.org

Based on the proposed degradation pathways, several key environmental metabolites of this compound can be predicted.

Under aerobic conditions, the primary metabolite following the initial dioxygenase attack and nitrite elimination would likely be a chlorinated catechol-sulfonamide . Subsequent ring cleavage would produce aliphatic acids that can be funneled into central metabolic pathways.

Under anaerobic conditions, the reduction of the nitro group would lead to the formation of 2-chloro-3-aminobenzenesulfonamide .

Studies on the degradation of the related compound 2-chloro-4-nitrophenol (B164951) (2C4NP) by Burkholderia sp. have identified chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ) as major metabolites, indicating that both the nitro and chloro groups are removed during the degradation process. plos.orgnih.gov This suggests that a similar sequential removal of substituents could occur for this compound.

Table 1: Predicted Environmental Metabolites of this compound

Degradation Condition Proposed Initial Metabolite Key Transformation
Aerobic Chlorinated Catechol-sulfonamide Dioxygenase attack, Nitrite elimination
Anaerobic 2-Chloro-3-aminobenzenesulfonamide Nitro group reduction

Chemical Transformation and Hydrolysis Studies

The chemical stability of this compound, particularly its resistance to hydrolysis, is a key factor in its environmental persistence. Research on the hydrolysis of N-nitrobenzenesulfonamides in aqueous sulfuric acid reveals that the reaction mechanism is heavily influenced by the nature of the substituents on the aromatic ring. rsc.org

For N-nitrobenzenesulfonamides with electron-withdrawing substituents, such as the chloro and nitro groups present in this compound, hydrolysis is expected to proceed via an A1 process. This mechanism involves the formation of the corresponding benzenesulfonamide (B165840) (this compound) and the nitronium ion (NO₂⁺). rsc.org In contrast, compounds with electron-donating groups tend to cleave at the S-N bond. rsc.org The presence of water can also facilitate a neutral water-catalyzed hydrolysis mechanism in more moderate acid conditions. rsc.org The potential for hydrolysis is also acknowledged in manufacturing processes, where contact with water during the production of related sulfonyl chlorides is a consideration. google.com

Environmental Distribution and Mobility in Soil and Water Systems

The distribution and mobility of this compound in the environment are dictated by its physical and chemical properties and its interactions with soil and sediment components. As a nitroaromatic compound, it is expected to have a degree of polarity and water solubility. epa.gov

The mobility of sulfonamides in soil is a significant concern for potential groundwater contamination. nih.gov Studies on other sulfonamides, such as sulfadiazine (B1682646) and sulfamethazine, have shown that their retention in soil is strongly influenced by the soil's organic carbon (SOC) content. nih.govnih.gov

Key factors affecting soil adsorption and leaching include:

Soil Organic Carbon (SOC): Higher SOC content generally leads to greater adsorption and reduced desorption of sulfonamides. nih.govnih.gov This is due to hydrophobic interactions between the organic matter and the non-polar parts of the sulfonamide molecule.

Soil pH: The pH of the soil affects the ionization state of the sulfonamide, which in turn influences its adsorption.

Hydrophobicity of the Compound: More hydrophobic sulfonamides tend to have a higher affinity for soil particles. nih.gov

Given these principles, this compound is expected to exhibit low to moderate adsorption in soils, particularly those with low organic matter content. This suggests a significant risk of leaching into groundwater and transport into surface water bodies, highlighting its potential for widespread environmental distribution. nih.gov

Table 2: Factors Influencing the Environmental Mobility of Sulfonamides

Factor Influence on Adsorption Influence on Leaching Potential
High Soil Organic Carbon Increases Decreases
Low Soil Organic Carbon Decreases Increases
Low Soil pH Variable (depends on pKa) Variable
High Soil pH Variable (depends on pKa) Variable

Volatilization from Water and Soil Surfaces

Based on estimation models, the Henry's Law constant for 4-Chloro-3-nitrobenzenesulfonamide (B1329391) is approximately 1.2 x 10⁻⁹ atm-m³/mol. nih.gov This low value suggests that the compound is essentially non-volatile from water surfaces. nih.gov Similarly, its estimated vapor pressure is 1.8 x 10⁻⁶ mm Hg. nih.gov The combination of a low vapor pressure and a low Henry's Law constant indicates that volatilization from both moist and dry soil surfaces is not expected to be a significant environmental fate process for this class of compounds. nih.gov

Table 1: Estimated Volatilization Potential of Chloro-Nitrobenzenesulfonamide Isomers

PropertyEstimated ValueImplication for Volatilization
Henry's Law Constant1.2 x 10⁻⁹ atm-m³/molEssentially non-volatile from water
Vapor Pressure1.8 x 10⁻⁶ mm HgNot significant from dry or moist soil

Data presented is for the isomer 4-Chloro-3-nitrobenzenesulfonamide as a proxy for this compound.

Bioconcentration Potential in Aquatic Organisms

Bioconcentration is the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a key indicator of this potential.

For 4-Chloro-3-nitrobenzenesulfonamide, the estimated BCF is 1.9. nih.gov This low BCF value suggests that the potential for this compound to bioconcentrate in aquatic organisms is low. nih.gov Chemicals with low BCF values are less likely to accumulate in the food chain, thereby posing a lower risk to aquatic ecosystems and organisms at higher trophic levels. The low bioconcentration potential is likely related to the compound's chemical structure and its relatively low lipophilicity. nih.gov

Table 2: Estimated Bioconcentration Potential of Chloro-Nitrobenzenesulfonamide Isomers

ParameterEstimated ValueInterpretation
Bioconcentration Factor (BCF)1.9Low potential for bioconcentration

Data presented is for the isomer 4-Chloro-3-nitrobenzenesulfonamide as a proxy for this compound.

Future Research Directions and Emerging Opportunities for 2 Chloro 3 Nitrobenzenesulfonamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of sulfonamide derivatives is a well-established area of organic chemistry; however, the development of novel, efficient, and sustainable synthetic routes remains a key objective. ajchem-b.com For 2-Chloro-3-nitrobenzenesulfonamide, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

One promising direction is the exploration of C-H activation/functionalization strategies. These methods allow for the direct introduction of the sulfonamide group onto an aromatic ring, potentially shortening the synthetic sequence and improving atom economy. Another avenue lies in the application of flow chemistry . Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Furthermore, the development of green synthetic methods is of paramount importance. This could involve the use of environmentally benign solvents, catalyst-free reactions, or biocatalytic approaches to reduce the environmental impact of the synthesis. For instance, the use of neutral Alumina (Al2O3) as a reusable dehydrating agent has been shown to be effective in the synthesis of N-sulfonylimines from sulfonamides and aldehydes under catalyst-free conditions. rsc.org

Synthetic ApproachPotential Advantages
C-H Activation/FunctionalizationShorter synthetic routes, improved atom economy
Flow ChemistryHigher yields, improved safety, enhanced scalability
Green Synthetic MethodsReduced environmental impact, use of benign reagents

A patent for a related compound, 2-chloro-3-nitro-5-carboxyl benzenesulfonamide (B165840), describes a method involving the reaction of 2-chloro-3-nitro-5-carboxyl Phenylsulfonic acid acyl chlorides with ammonia in various solvents. google.com This suggests that similar approaches could be optimized for the synthesis of this compound, with a focus on improving yield and simplifying the purification process.

Advanced Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. frontiersin.org For this compound, these techniques can be leveraged to predict and enhance its physicochemical and biological properties.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models. frontiersin.orgresearchgate.net These models correlate the structural features of sulfonamide derivatives with their physical properties (like solubility and melting point) and biological activities. frontiersin.orgresearchgate.net By analyzing these relationships, researchers can computationally design novel derivatives of this compound with improved characteristics.

Molecular docking and molecular dynamics (MD) simulations can provide insights into the potential interactions of this compound with biological targets. These simulations can help identify key binding interactions and predict the stability of the compound within a protein's active site, guiding the design of more potent and selective inhibitors.

Computational MethodApplication for this compound
QSPR/QSARPrediction of physicochemical and biological properties
Molecular DockingIdentification of potential biological targets and binding modes
Molecular Dynamics (MD)Assessment of binding stability and conformational changes

The use of topological indices and regression models has shown promise in forecasting the properties of diverse sulfonamide compounds, offering a valuable tool for the invention and creation of new therapeutic agents. frontiersin.orgresearchgate.net

Exploration of Undiscovered Biological Targets and Pharmacological Pathways

The sulfonamide scaffold is a versatile pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. ajchem-b.comtandfonline.com While the general mechanisms of action for many sulfonamides are known, the specific biological targets and pharmacological pathways of this compound remain largely unexplored.

Future research should focus on target identification and validation . Modern chemical proteomics approaches, such as activity-based protein profiling (ABPP) and cellular thermal shift assay (CETSA), can be utilized to identify the direct protein targets of this compound within a cellular context. frontiersin.org Once potential targets are identified, further biochemical and cellular assays are necessary to validate these interactions and elucidate the compound's mechanism of action.

Furthermore, investigating the effect of this compound on various pharmacological pathways is crucial. This could involve studying its impact on signaling cascades, metabolic pathways, or inflammatory responses. The versatility of the sulfonamide functional group suggests that this compound could exhibit a range of biological activities beyond the classical antibacterial effects. researchgate.net

Integration into Next-Generation Functional Materials

The application of organic molecules in functional materials is a rapidly growing field. The unique electronic and structural properties of this compound, conferred by the chloro, nitro, and sulfonamide groups, make it a candidate for integration into next-generation materials.

One potential application is in the development of novel polymers . The sulfonamide group can be incorporated into polymer backbones to enhance thermal stability and flame retardancy. The nitro and chloro substituents can also influence the polymer's electronic properties, opening up possibilities for applications in organic electronics.

Another area of exploration is the use of this compound as a building block for metal-organic frameworks (MOFs) or coordination polymers . The sulfonamide and nitro groups can act as ligands, coordinating with metal ions to form porous materials with potential applications in gas storage, catalysis, and sensing. The study of co-crystals of related compounds like 4-chloro-3-nitrobenzoic acid has provided insights into how weak intermolecular interactions can determine the mechanical properties of materials.

Addressing Research Challenges and Setting Future Priorities in the Field

The exploration of this compound is not without its challenges. A primary hurdle is the limited amount of existing research specifically focused on this compound. Therefore, a key future priority is to establish a foundational body of knowledge regarding its synthesis, properties, and biological activity.

Overcoming drug resistance is a major challenge in the broader field of sulfonamide research. tandfonline.com Future studies on this compound and its derivatives should include investigations into their efficacy against drug-resistant pathogens and the potential for combination therapies.

Toxicity and off-target effects are also critical considerations. Comprehensive toxicological studies will be necessary to ensure the safety of any potential therapeutic applications. Computational methods can play a role in predicting potential toxicity early in the development process.

Setting future priorities should involve a multidisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and materials science. A roadmap for future research should include:

Systematic derivatization of the this compound scaffold to create a library of compounds for screening.

High-throughput screening to identify promising biological activities and material properties.

In-depth mechanistic studies to understand the molecular basis of any observed effects.

Collaborative efforts between academic and industrial researchers to translate promising findings into practical applications.

Q & A

Q. What are the key synthetic routes for preparing 2-Chloro-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation and nitration of chlorobenzene derivatives. Key steps include:

  • Nitration : Controlled addition of nitric acid at low temperatures (<5°C) to prevent over-nitration .
  • Sulfonamide formation : Reacting the intermediate sulfonyl chloride with ammonia under anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical to isolate the product from byproducts like 4-nitro isomers .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the position of the nitro and chloro substituents via chemical shifts (e.g., nitro groups deshield aromatic protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 236.5) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and confirms regiochemistry, particularly for distinguishing 2-chloro-3-nitro from positional isomers .

Q. What are the primary biochemical applications of this compound in enzyme inhibition studies?

The compound acts as a competitive inhibitor for enzymes like acetylcholinesterase (AChE):

  • Mechanism : The sulfonamide group binds to the catalytic triad (Ser-His-Glu), while the nitro group stabilizes interactions via π-stacking with aromatic residues .
  • Assay design : Use Ellman’s method to measure residual AChE activity, with IC50_{50} values typically in the micromolar range .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions : Hydrolysis of the sulfonamide moiety occurs at pH < 3, yielding benzenesulfonic acid and ammonia .
  • Thermal stability : Decomposes above 150°C, with nitro group reduction observed in inert atmospheres .
  • Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for improved enzyme affinity?

  • Docking studies : Use software like AutoDock Vina to predict binding poses in AChE’s active site. Focus on substituents at the 5-position (e.g., methoxy groups) to enhance hydrophobic interactions .
  • MD simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Batch variability : Characterize impurities (e.g., residual solvents, positional isomers) via HPLC-MS .
  • Assay interference : Test for false positives caused by nitro group redox activity using negative controls (e.g., nitrobenzene) .

Q. How can reaction pathways be controlled to minimize byproducts during scale-up?

  • Temperature gradients : Use microreactors for exothermic nitration steps to maintain isothermal conditions .
  • Catalytic optimization : Employ Lewis acids (e.g., FeCl3_3) to enhance sulfonation regioselectivity, reducing 4-nitro isomer formation .

Q. What advanced techniques elucidate the compound’s dynamic behavior in solution?

  • 2D NMR (NOESY/ROESY) : Maps spatial proximity of aromatic protons to confirm rotational barriers around the sulfonamide bond .
  • Time-resolved IR spectroscopy : Tracks nitro group tautomerization in polar solvents (e.g., DMSO) .

Q. How does the compound interact with non-enzymatic targets, such as DNA or membrane receptors?

  • DNA intercalation assays : Use ethidium bromide displacement to quantify binding affinity (e.g., KdK_d via fluorescence quenching) .
  • GPCR screening : Radioligand binding assays (e.g., 35^{35}S-GTPγS) identify off-target activity at adenosine A2A_{2A} receptors .

Q. What methodologies address challenges in synthesizing chiral analogs of this compound?

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonamide formation to induce enantioselectivity .
  • Chiral HPLC : Separate enantiomers with cellulose-based columns (e.g., Chiralpak IC) and validate purity via circular dichroism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.